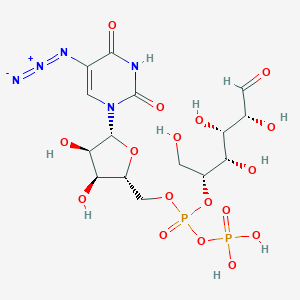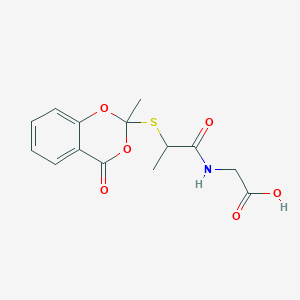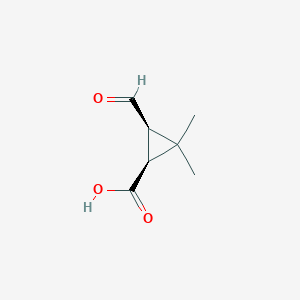
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI), commonly known as CDC, is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. CDC has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. In
作用机制
CDC has been shown to have a unique mechanism of action, which involves the formation of a covalent bond with the active site of enzymes. This covalent bond formation results in the inhibition of enzyme activity, making CDC a potential inhibitor of various enzymes. The mechanism of action of CDC has been extensively studied, and its potential applications as an enzyme inhibitor have been explored.
生化和生理效应
CDC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CDC has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, CDC has been shown to have antitumor properties, making it a potential chemotherapeutic agent.
实验室实验的优点和局限性
CDC has several advantages for use in lab experiments. Its small size and high reactivity make it a valuable tool for chemical synthesis. Additionally, its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function. However, CDC has several limitations, including its potential toxicity and instability. These limitations must be taken into consideration when using CDC in lab experiments.
未来方向
CDC has several potential future directions for scientific research. Its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function, and its anti-inflammatory and antitumor properties make it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, CDC could be further optimized for increased yield and purity, making it a more viable option for chemical synthesis. Finally, the potential toxicity and instability of CDC could be further explored to better understand its limitations and potential applications.
Conclusion
In conclusion, CDC is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. CDC has potential applications as an enzyme inhibitor, anti-inflammatory agent, and chemotherapeutic agent. Its small size and high reactivity make it a valuable tool for chemical synthesis, but its potential toxicity and instability must be taken into consideration when using CDC in lab experiments. Overall, CDC has several potential future directions for scientific research, making it a valuable tool for the scientific community.
合成方法
CDC can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with acetone and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with acetone and acetic anhydride. The synthesis of CDC has been optimized to increase yield and purity, making it a viable option for scientific research.
科学研究应用
CDC has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, including chiral ligands and pharmaceuticals. CDC has also been used as a starting material for the synthesis of cyclopropane-containing natural products. Its unique properties, including its small size and high reactivity, make it a valuable tool for chemical synthesis.
属性
CAS 编号 |
123620-81-5 |
|---|---|
产品名称 |
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI) |
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC 名称 |
(1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(3-8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)/t4-,5-/m1/s1 |
InChI 键 |
PTQGFDXPHNRDCV-RFZPGFLSSA-N |
手性 SMILES |
CC1([C@@H]([C@@H]1C(=O)O)C=O)C |
SMILES |
CC1(C(C1C(=O)O)C=O)C |
规范 SMILES |
CC1(C(C1C(=O)O)C=O)C |
同义词 |
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



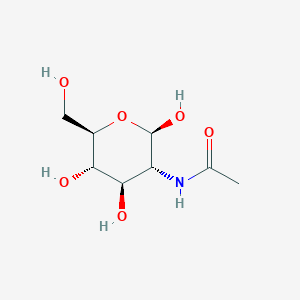
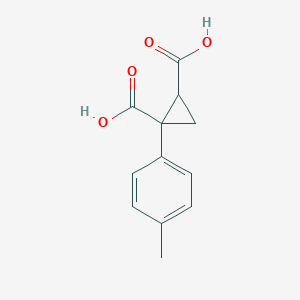
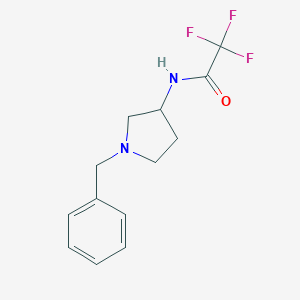
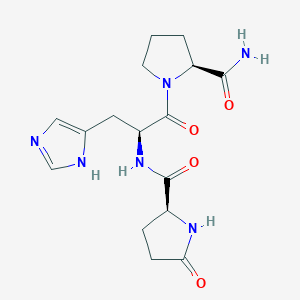
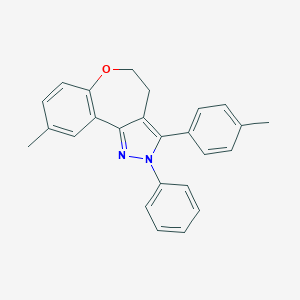
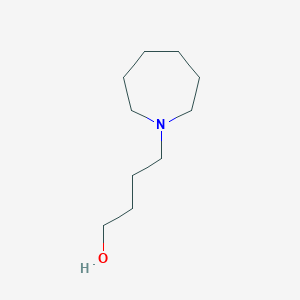
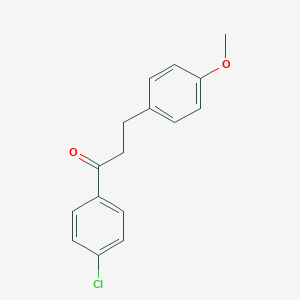
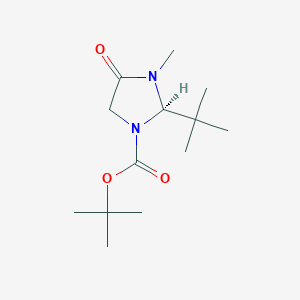
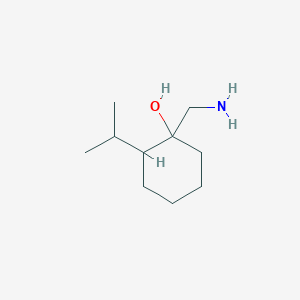
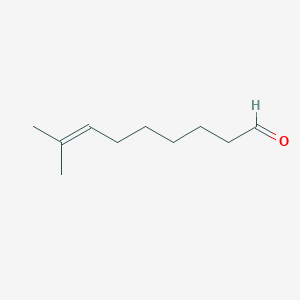
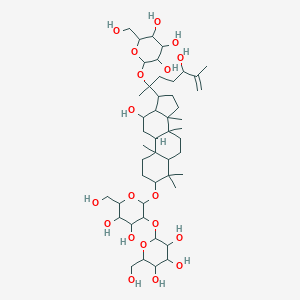
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
